Dotriacontanoic acid
Overview
Description
Dotriacontanoic acid, also known as lacceroic acid, is a saturated fatty acid with the chemical formula C₃₂H₆₄O₂. It is a long-chain fatty acid that is found in various natural sources, including stick lac wax. This compound is notable for its high molecular weight and long carbon chain, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dotriacontanoic acid can be synthesized through several methods:
Saponification of Lacceryl Lacceroate: This method involves the hydrolysis of lacceryl lacceroate in the presence of a strong base, such as sodium hydroxide, to yield this compound.
Oxidation of 1-Dotriacontanol: Another method involves the oxidation of 1-dotriacontanol (lacceryl) using oxidizing agents like potassium permanganate or chromium trioxide, followed by purification of the product.
Industrial Production Methods: this compound can also be isolated from natural sources such as stick lac wax. The extraction process involves the purification of the wax to isolate the acid .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding alcohol, 1-dotriacontanol.
Esterification: this compound can react with alcohols in the presence of acid catalysts to form esters, such as ethyl lacceroate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Esterification: Alcohols (e.g., ethanol), acid catalysts (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: 1-Dotriacontanol.
Esterification: Ethyl lacceroate.
Scientific Research Applications
Dotriacontanoic acid has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of long-chain fatty acids and their derivatives.
Biology: It is studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in lipid metabolism.
Industry: this compound is used in the production of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of dotriacontanoic acid involves its incorporation into biological membranes, where it can influence membrane fluidity and cell signaling pathways. It interacts with various molecular targets, including enzymes involved in lipid metabolism and cell signaling .
Comparison with Similar Compounds
Dotriacontanoic acid is similar to other long-chain saturated fatty acids, such as:
- Hexacosanoic acid (C₂₆H₅₂O₂)
- Octacosanoic acid (C₂₈H₅₆O₂)
- Triacontanoic acid (C₃₀H₆₀O₂)
Uniqueness: this compound is unique due to its longer carbon chain compared to the above-mentioned fatty acids. This longer chain length imparts distinct physical and chemical properties, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
dotriacontanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h2-31H2,1H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAIHSUWWZJGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189791 | |
Record name | Dotriacontanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3625-52-3 | |
Record name | Dotriacontanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3625-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dotriacontanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dotriacontanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LACCEROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB0234915O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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